N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexenyl and methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, cyclohexene, and quinoline derivatives. The key steps in the synthesis may involve:
Aldol Condensation: Combining 4-methoxybenzaldehyde with cyclohexene to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the development of new catalysts or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)benzamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the quinoline structure, leading to different reactivity and applications.
Properties
Molecular Formula |
C26H28N2O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-18-24(26(29)27-17-16-19-8-4-3-5-9-19)22-10-6-7-11-23(22)28-25(18)20-12-14-21(30-2)15-13-20/h6-8,10-15H,3-5,9,16-17H2,1-2H3,(H,27,29) |
InChI Key |
ZLUJUNVUNLABAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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